1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C27H28N4O3 and its molecular weight is 456.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the ATP-binding site of the enzyme . This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s interaction with EGFR kinase leads to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR kinase by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR kinase, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells and an increase in apoptosis . Specifically, it has shown potent antitumor activities against the human non-small lung tumor cell line A549 .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJWXOGIGTYTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.